Cas no 2034352-14-0 (1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide)

1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide
- 2034352-14-0
- 1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide
- 1-(4-chlorophenyl)-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)cyclopentanecarboxamide
- 1-(4-chlorophenyl)-N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]cyclopentane-1-carboxamide
- F6525-6902
- AKOS026702970
-
- Inchi: 1S/C21H22ClN3O2/c22-18-7-5-17(6-8-18)21(9-1-2-10-21)20(26)23-11-12-25-15-16(14-24-25)19-4-3-13-27-19/h3-8,13-15H,1-2,9-12H2,(H,23,26)
- InChI Key: KQLMEKNKMVMEHX-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1(C(NCCN2C=C(C3=CC=CO3)C=N2)=O)CCCC1
Computed Properties
- Exact Mass: 383.1400546g/mol
- Monoisotopic Mass: 383.1400546g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 27
- Rotatable Bond Count: 6
- Complexity: 504
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 60.1Ų
1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6525-6902-2μmol |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-5μmol |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-75mg |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-10μmol |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-50mg |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-20μmol |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-25mg |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-4mg |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-20mg |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 20mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6525-6902-5mg |
1-(4-chlorophenyl)-N-{2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}cyclopentane-1-carboxamide |
2034352-14-0 | 5mg |
$69.0 | 2023-09-08 |
1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide Related Literature
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1. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
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Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
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Viktoriya Poterya,Michal Fárník,Milan Ončák,Petr Slavíček Phys. Chem. Chem. Phys., 2008,10, 4835-4842
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Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154
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Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485
Additional information on 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide
Introduction to 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide (CAS No. 2034352-14-0)
1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide (CAS No. 2034352-14-0) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to a class of molecules that integrate multiple pharmacophoric elements, making it a promising candidate for further investigation in drug discovery and development. The presence of a chlorophenyl group, an ethyl cyclopentane moiety, and a pyrazole-furan hybrid scaffold suggests a rich chemical diversity that could be leveraged for therapeutic applications.
The structural framework of this compound is particularly noteworthy, as it combines several key pharmacological motifs. The 4-chlorophenyl group is known to contribute to the lipophilicity and binding affinity of small molecules, while the cyclopentane ring introduces rigidity and stability to the molecular structure. Additionally, the pyrazole-furan hybrid represents a novel scaffold that has been increasingly explored in recent years for its ability to modulate biological pathways involved in inflammation, metabolism, and cancer.
Recent advancements in medicinal chemistry have highlighted the importance of hybrid molecules that combine different pharmacophores to enhance drug efficacy and reduce side effects. The pyrazole-furan moiety, in particular, has been identified as a versatile scaffold that can interact with multiple targets, making it an attractive component for the design of next-generation therapeutics. Studies have shown that compounds containing this motif exhibit promising activities in preclinical models, suggesting their potential utility in treating a variety of diseases.
In the context of current research, 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide represents an interesting example of how structural modifications can lead to the discovery of novel bioactive compounds. The integration of the chlorophenyl, ethyl cyclopentane, and pyrazole-furan components into a single molecule creates a complex system with multiple potential interaction points with biological targets. This complexity is both a challenge and an opportunity for researchers, as it allows for fine-tuning of the compound's properties to optimize its pharmacological profile.
The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the furan-2-yl group into the pyrazole ring is particularly critical, as it influences the electronic properties and binding interactions of the molecule. Advances in synthetic methodologies have enabled the efficient preparation of such complex structures, making it feasible to explore their biological potential.
From a biological perspective, the activity of 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide has been investigated in several preclinical models. Initial studies suggest that this compound exhibits moderate activity against certain cancer cell lines, possibly due to its ability to interfere with key signaling pathways involved in cell proliferation and survival. Additionally, preliminary data indicate that it may have anti-inflammatory properties, making it relevant for exploring therapeutic strategies against chronic inflammatory diseases.
The potential applications of this compound are broad and span across multiple therapeutic areas. Its unique structural features make it a versatile tool for drug discovery, allowing researchers to explore its interactions with various biological targets. The combination of lipophilic and hydrophilic elements in its structure also suggests that it could be optimized for oral bioavailability, which is a critical factor for clinical translation.
In conclusion, 1-(4-chlorophenyl)-N-{2-4-(furan-2-yl)-1H-pyrazol-1-ylethyl}cyclopentane-1-carboxamide (CAS No. 2034352-14-0) is a promising compound with significant potential in pharmaceutical research. Its complex structure and diverse pharmacophoric elements make it an attractive candidate for further investigation into various therapeutic applications. As our understanding of molecular interactions continues to evolve, compounds like this one will play a crucial role in shaping the future of drug development.
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